molecular formula C14H10N4 B1669315 CTX1

CTX1

Cat. No.: B1669315
M. Wt: 234.26 g/mol
InChI Key: PUMGFEMNXBLDKD-UHFFFAOYSA-N
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Description

CTX1 (C-terminal telopeptide of type I collagen) is a biochemical marker widely used to assess bone resorption activity, reflecting osteoclast-mediated degradation of type I collagen . In clinical settings, serum this compound levels are measured to monitor conditions like osteoporosis, metastatic bone disease, and treatment efficacy of bone-targeting therapies such as denosumab .

Beyond its role in bone metabolism, this compound also refers to cardiotoxin 1, a cytotoxin derived from Naja atra (Chinese cobra) venom. This 60–65 amino acid polypeptide disrupts cell membranes, induces apoptosis in cancer cells, and exhibits cardiotoxic effects . Its dual identity as a bone biomarker and cytotoxin underscores its multifunctional biochemical significance.

Preparation Methods

Industrial Production Methods: Industrial production methods for CTX1 are not well-documented. given its potential as a therapeutic agent, it is likely that scalable synthetic routes and purification processes are being developed to ensure high purity and yield.

Comparison with Similar Compounds

CTX1 vs. CTX2 (Cardiotoxins)

This compound and CTX2 are both cytotoxins from Naja atra venom but differ in structure and potency:

  • Structural Differences : this compound contains three aspartic acid residues (Asp29, Asp40, Asp57), while CTX2 lacks Asp29 . Modification of Asp29 and Asp40 in this compound significantly enhances its membrane permeability, suggesting these residues suppress its optimal membrane-binding conformation .
  • Cardiotoxic Effects :
    • In isolated rat hearts, CTX2 induces faster and stronger cardiac contracture (diastolic pressure: 181 mmHg vs. 104 mmHg for this compound) and shorter latency (413 s vs. 676 s) .
    • CTX2 (P-type) exhibits higher potency than S-type this compound due to differences in lipid bilayer interaction .

Table 1: Cardiac Toxicity Comparison of this compound and CTX2

Parameter This compound CTX2
Diastolic Pressure 104 mmHg 181 mmHg
Systolic Pressure 103 mmHg 123 mmHg
Latency Period 676 s 413 s
Membrane Permeability* Moderate High

Modified Asp29/Asp40 in this compound increases permeability .

This compound vs. CTX3 (Cardiotoxins)

CTX3, another Naja atra cytotoxin, shares structural similarities with this compound but lacks Asp29:

  • Structural Flexibility: Trifluoroethanol-induced structural transitions are more pronounced in this compound than CTX3, suggesting Asp40 constrains conformational flexibility in both toxins .

This compound vs. Bone Turnover Markers

As a bone resorption marker, this compound is compared to other biomarkers like P1NP (procollagen type I N-terminal propeptide):

  • Response to Therapies: Denosumab (60–120 mg) reduces serum this compound by >85% within 3 days, with sustained inhibition (>82%) for 126 days .
  • Correlation with Bone Density :
    • This compound weakly correlates negatively with hip and spine BMD in multiple sclerosis patients, while P1NP shows similar trends .

Table 2: Pharmacodynamic Response of this compound to Denosumab

Parameter Denosumab 60 mg Denosumab 120 mg
Maximal this compound Inhibition 85% 89%
Time to Maximal Effect 3 days 5 days
Sustained Inhibition* 82.4% (Day 126) 82.8% (Day 126)

Data from phase I studies in Chinese and Caucasian populations .

This compound vs. p53-Activating Small Molecules

In oncology, this compound demonstrates unique p53-dependent cytotoxicity:

  • Mechanism : this compound induces apoptosis in HCT116 colon cancer cells by reducing S-phase population (23% → 3% in wild-type p53 cells) and synergizes with nutlin-3 (MDM2 antagonist) to enhance apoptosis .
  • Selectivity: this compound’s activity is less pronounced in p53-null cells, contrasting with broad-spectrum chemotherapeutics like doxorubicin .

Key Research Findings

  • Cardiotoxins : Structural variations (e.g., Asp29 in this compound) critically determine membrane interaction and toxicity .
  • Bone Health: this compound is a sensitive biomarker for monitoring denosumab efficacy but is unaffected by estrogen in cystic fibrosis .

Biological Activity

Ciguatoxin 1 (CTX1) is a potent neurotoxin primarily associated with ciguatera fish poisoning, which occurs after the consumption of reef fish contaminated with the toxin. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on neural tissue, and implications for human health.

This compound exerts its biological effects primarily through interactions with voltage-gated sodium channels in neuronal tissues. Research indicates that this compound can induce spontaneous action potentials in neural fibers by modulating these channels. Key findings include:

  • Voltage-Dependent Sodium Channels : Studies have shown that this compound interacts with sodium channels, leading to prolonged action potentials and increased excitability in neurons. Benoit et al. (1994) demonstrated that this compound could induce action potentials in frog myelinated fibers, a finding later confirmed in rat dorsal root ganglion studies by Birinyi-Strachan et al. (2005) .
  • Differential Effects on Neurons : this compound exhibits different effects on TTX-sensitive and TTX-resistant neurons. In TTX-sensitive cells, it causes leakage currents and reduced signal amplitude, while TTX-resistant cells experience increased recovery rates from inactivation . This differential action contributes to the diverse neurological symptoms observed in ciguatera poisoning.
  • Interaction with Potassium Channels : In addition to sodium channels, this compound has been found to block delayed rectifier voltage-gated potassium channels, contributing further to membrane depolarization and altered neuronal firing patterns .

Toxicological Implications

The biological activity of this compound has significant implications for human health, particularly regarding neurotoxicity:

  • Symptoms of Ciguatera Poisoning : The interaction of this compound with neuronal tissues can lead to symptoms such as paraesthesia, dysesthesia, and other neurological disturbances. These symptoms arise from the toxin's ability to alter neuronal excitability and disrupt normal signaling pathways .
  • Accumulation in Marine Organisms : Studies indicate that this compound can accumulate in the muscle tissue of fish, leading to toxic effects not only in humans but also potentially affecting marine ecosystems . For example, research on goldfish demonstrated that exposure to this compound resulted in lethargy and erratic swimming behaviors due to toxin accumulation .

Case Studies

Several studies have documented the effects of this compound on human health and animal models:

  • Human Health Case Study : A study involving patients with total hip joint arthroplasty showed that elevated levels of this compound correlated with new ossifications post-surgery. The mean increase in this compound levels was significantly higher in patients who developed heterotopic ossification (HO), suggesting that monitoring this compound levels could serve as a predictive marker for HO development .
  • Animal Model Study : In a controlled study with postmenopausal women, researchers investigated the effects of visceral adipose tissue (VAT) on changes in this compound levels after calcium intake. The findings revealed that higher VAT was associated with lower baseline levels of this compound and influenced responses to calcium supplementation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study No.Author(s)YearFocusKey Findings
1Benoit et al.1994Effects on frog neural fibersInduced spontaneous action potentials
2Birinyi-Strachan et al.2005Effects on rat dorsal root ganglionProlonged action potentials
3Study on HO patients2023Correlation with postoperative outcomesElevated this compound linked to new ossifications
4Goldfish study2021Accumulation of this compound in muscle tissueToxic symptoms observed; detoxification noted

Properties

IUPAC Name

3,6-diaminoacridine-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMGFEMNXBLDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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